molecular formula C6H5N3OS B600035 2-Aminothiazolo[4,5-b]pyridin-5(4H)-one CAS No. 13575-44-5

2-Aminothiazolo[4,5-b]pyridin-5(4H)-one

Cat. No. B600035
CAS RN: 13575-44-5
M. Wt: 167.186
InChI Key: NRYBRTXDDWMMKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Aminothiazolo[4,5-b]pyridin-5(4H)-one is an organic compound with the CAS Number: 13575-44-5 . It is a white to yellow powder or crystals . The IUPAC name is 2-amino-1H-1lambda3-thiazolo [4,5-b]pyridin-5-ol .


Molecular Structure Analysis

The molecular weight of 2-Aminothiazolo[4,5-b]pyridin-5(4H)-one is 168.2 . The InChI code is 1S/C6H6N3OS/c7-6-9-5-3 (11-6)1-2-4 (10)8-5/h1-2,11H, (H3,7,8,9,10) .


Physical And Chemical Properties Analysis

2-Aminothiazolo[4,5-b]pyridin-5(4H)-one is a white to yellow powder or crystals . It has a molecular weight of 168.2 . It is stored in a refrigerator and shipped at room temperature . The water solubility is 3.13 mg/ml .

Scientific Research Applications

1. Synthesis of Novel Thiazole Derivatives

  • Summary of Application: This compound is used in the synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivatives .
  • Methods of Application: The reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yielded various derivatives .
  • Results or Outcomes: Three of the synthesized compounds were evaluated against a breast cancer cell line for their antitumor activity .

2. Facile Synthesis of 2-Aminothiazolo[5,4-b]pyridines

  • Summary of Application: This compound is used in the synthesis of 2-aminothiazolo[5,4-b]pyridines and 2-aminobenzoxazoles .
  • Methods of Application: The synthesis involves the reaction of isothiocyanates with 2-hydroxy-3-aminopyridine or 2-aminophenol .
  • Results or Outcomes: The hydroxyl group of N-(2-hydroxy-5-phenyl)-N′-phenyl thiourea reacted as a nucleophile to thioureido carbon to give 2-aminobenzoxazoles .

3. Development of Drugs for Obesity, Hyperlipidemia, Atherosclerotic Diseases

  • Summary of Application: Pyrano[2,3-d]thiazoles, which can be synthesized using this compound, show a wide range of drug development applications against obesity, hyperlipidemia, atherosclerotic diseases .
  • Methods of Application: The specific methods of application are not detailed in the source, but it involves the synthesis of pyrano[2,3-d]thiazoles .
  • Results or Outcomes: The synthesized pyrano[2,3-d]thiazoles have shown potential in the treatment of obesity, hyperlipidemia, and atherosclerotic diseases .

4. Synthesis of Compact Condensed Heterocyclic System

  • Summary of Application: This compound is used in the synthesis of an original compact condensed heterocyclic system with a thiazolic ring, 2-aminothiazolo[5,4-c]pyridine .
  • Methods of Application: The specific methods of application are not detailed in the source, but it involves the synthesis of 2-aminothiazolo[5,4-c]pyridine .
  • Results or Outcomes: The synthesized 2-aminothiazolo[5,4-c]pyridine has never been quoted in the specific literature and never been purified by classic methods of purification .

5. Synthesis of High-Contrast, Oxygen-Sensing, and Photoactuating Films

  • Summary of Application: This compound is used in the development of high-contrast, oxygen-sensing, and photoactuating films .
  • Methods of Application: The specific methods of application are not detailed in the source, but it involves the synthesis of water-soluble dipyridinium thiazolo[5,4-d]thiazole (TTz) compounds .
  • Results or Outcomes: The films change from clear/yellow TTz2+ to purple TTz•+ and then blue TTz0 under illumination . The films are also able to sense oxygen and leak direction for smart packaging .

6. Synthesis of Compact Condensed Heterocyclic System

  • Summary of Application: This compound is used in the synthesis of an original compact condensed heterocyclic system with a thiazolic ring, 2-aminothiazolo[5,4-c]pyridine .
  • Methods of Application: The specific methods of application are not detailed in the source, but it involves the synthesis of 2-aminothiazolo[5,4-c]pyridine .
  • Results or Outcomes: The synthesized 2-aminothiazolo[5,4-c]pyridine has never been quoted in the specific literature and never been purified by classic methods of purification .

Safety And Hazards

The safety information indicates that 2-Aminothiazolo[4,5-b]pyridin-5(4H)-one has the signal word “Warning” and the hazard statements H302, H315, H319, H335 . The precautionary statements are P261, P305, P338, P351 .

properties

IUPAC Name

2-amino-4H-[1,3]thiazolo[4,5-b]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3OS/c7-6-9-5-3(11-6)1-2-4(10)8-5/h1-2H,(H3,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRYBRTXDDWMMKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=C1SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90704525
Record name 2-Amino[1,3]thiazolo[4,5-b]pyridin-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminothiazolo[4,5-b]pyridin-5(4H)-one

CAS RN

13575-44-5
Record name 2-Aminothiazolo[4,5-b]pyridin-5(6H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13575-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino[1,3]thiazolo[4,5-b]pyridin-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.